molecular formula C10H18BrN B14623983 Decanenitrile, 10-bromo- CAS No. 54863-46-6

Decanenitrile, 10-bromo-

Cat. No.: B14623983
CAS No.: 54863-46-6
M. Wt: 232.16 g/mol
InChI Key: DTRJWMVMFJYPAI-UHFFFAOYSA-N
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Description

Decanenitrile, 10-bromo- is an organic compound with the molecular formula C10H18BrN. It is a nitrile derivative where a bromine atom is attached to the tenth carbon of the decanenitrile chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanenitrile, 10-bromo- can be synthesized through several methods:

    Bromination of Decanenitrile: This involves the direct bromination of decanenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Substitution Reaction: Another method involves the substitution of a suitable leaving group (e.g., a halide) on a decanenitrile precursor with a bromine atom using reagents like sodium bromide (NaBr) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of decanenitrile, 10-bromo- typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is often carried out in a continuous flow reactor to maintain consistent reaction conditions and to facilitate efficient heat management.

Chemical Reactions Analysis

Types of Reactions

Decanenitrile, 10-bromo- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.

Major Products

    Nucleophilic Substitution: Corresponding substituted nitriles.

    Reduction: Decylamine.

    Hydrolysis: Decanoic acid.

Scientific Research Applications

Decanenitrile, 10-bromo- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.

    Agrochemicals: It is used in the production of pesticides and herbicides.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of decanenitrile, 10-bromo- depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through an S_N2 mechanism.

    Reduction: The nitrile group is reduced to an amine via the transfer of hydride ions.

    Hydrolysis: The nitrile group is converted to a carboxylic acid through the addition of water and subsequent protonation and deprotonation steps.

Comparison with Similar Compounds

Decanenitrile, 10-bromo- can be compared with other similar compounds such as:

    Decanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    10-Bromo-1-decanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.

    Nonanenitrile, 9-bromo-: A shorter chain nitrile with bromine at the ninth position, affecting its physical and chemical properties.

Decanenitrile, 10-bromo- is unique due to its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

10-bromodecanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRJWMVMFJYPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC#N)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445081
Record name Decanenitrile, 10-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54863-46-6
Record name Decanenitrile, 10-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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